4-azido-2-bromo-1-chlorobenzene
Description
4-Azido-2-bromo-1-chlorobenzene (C₇H₃BrClN₃O, molecular weight: 279.47 g/mol) is a halogenated aromatic compound featuring three distinct functional groups: an azide (-N₃) at the para position, bromine (-Br) at the ortho position, and chlorine (-Cl) at the meta position relative to the benzene ring (numbered as positions 4, 2, and 1, respectively) .
Properties
CAS No. |
1501896-36-1 |
|---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-azido-2-bromo-1-chlorobenzene typically involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction . The reaction conditions for this process include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with sodium azide to introduce the azido group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Azido-2-bromo-1-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Azido-2-bromo-1-chlorobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other azido compounds and in click chemistry reactions.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with azido groups for further functionalization.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-azido-2-bromo-1-chlorobenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Substituent Effects
Reactivity and Stability
- Azide Group : All three compounds share the azide moiety, which is thermally labile and prone to decomposition or explosive behavior under shock or heat. However, the electron-withdrawing -CF₃ group in the trifluoromethyl derivative may slightly mitigate this instability by delocalizing electron density .
- Halogen Reactivity : Bromine and chlorine in this compound are positioned to participate in sequential substitution reactions (e.g., Suzuki coupling), whereas the methyl group in 4-azido-2-chloro-1-methylbenzene limits such transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
